molecular formula C20H15FN2O3S B14097793 3-(2-fluorophenyl)-1-(3-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

3-(2-fluorophenyl)-1-(3-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14097793
M. Wt: 382.4 g/mol
InChI Key: UMUGNPGPUSKSAR-UHFFFAOYSA-N
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Description

3-(2-fluorophenyl)-1-(3-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of thienopyrimidinones This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core, substituted with a 2-fluorophenyl group and a 3-methoxybenzyl group

Preparation Methods

The synthesis of 3-(2-fluorophenyl)-1-(3-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[3,2-d]pyrimidine ring.

    Introduction of the 2-Fluorophenyl Group: This is achieved through a substitution reaction where a fluorophenyl group is introduced to the core structure.

    Attachment of the 3-Methoxybenzyl Group: This step involves the use of a methoxybenzyl halide in the presence of a base to attach the methoxybenzyl group to the core structure.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and advanced purification techniques.

Chemical Reactions Analysis

3-(2-fluorophenyl)-1-(3-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where specific groups in the molecule are replaced by other functional groups. Common reagents for these reactions include halides and bases.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(2-fluorophenyl)-1-(3-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antitubercular agent.

    Biological Studies: The compound is used in biological assays to study its effects on various cell lines and its potential cytotoxicity.

    Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-fluorophenyl)-1-(3-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. In the case of its antitubercular activity, the compound is believed to inhibit key enzymes involved in the survival and replication of Mycobacterium species. The exact molecular pathways and targets are still under investigation, but it is thought to interfere with the bacterial cell wall synthesis and metabolic processes .

Comparison with Similar Compounds

Similar compounds to 3-(2-fluorophenyl)-1-(3-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione include other thienopyrimidinones with different substituents. For example:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H15FN2O3S

Molecular Weight

382.4 g/mol

IUPAC Name

3-(2-fluorophenyl)-1-[(3-methoxyphenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C20H15FN2O3S/c1-26-14-6-4-5-13(11-14)12-22-17-9-10-27-18(17)19(24)23(20(22)25)16-8-3-2-7-15(16)21/h2-11H,12H2,1H3

InChI Key

UMUGNPGPUSKSAR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4F)SC=C3

Origin of Product

United States

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